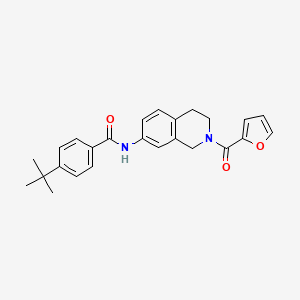

4-(tert-butyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

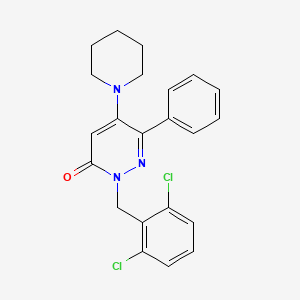

The compound “4-(tert-butyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. It also has a tetrahydroisoquinoline structure, which is a bicyclic structure containing a benzene ring fused to a nitrogen-containing ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The presence of the amide group (-CONH-) would likely result in the formation of hydrogen bonds, affecting the compound’s physical and chemical properties .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the furan ring and the amide group. Furan rings can undergo reactions at the 2- and 5-positions, while amides can participate in various reactions such as hydrolysis and reduction .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amide group could enhance its solubility in polar solvents, while the aromatic rings could increase its solubility in non-polar solvents .

Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Properties

Synthesis of Related Compounds : Research has demonstrated the synthesis of compounds related to tetrahydroisoquinolines, highlighting methodologies such as palladium-catalyzed cross-coupling reactions. These methods provide valuable routes to 3,4-disubstituted isoquinolines with various substituents, showcasing the chemical versatility and potential applications of these compounds in further synthetic transformations (Dai & Larock, 2003).

Intramolecular Cyclization : Another study detailed the efficient promotion of intramolecular hydroamidation of ortho-vinyl benzamides, leading to the synthesis of dihydroisoquinolinones and benzylisoindolinones without the need for strong oxidants or metal catalysts. This method is noted for its simplicity, scalability, and tolerance of various functional groups, indicating the potential for diverse chemical applications (Chen et al., 2017).

Potential Therapeutic Applications

Antimalarial Candidate : N-tert-Butyl isoquine, a compound with a similar tert-butyl group, was identified as a potential antimalarial drug. It was selected for development based on its effectiveness against Plasmodium falciparum and rodent malaria parasites, highlighting the relevance of such compounds in drug discovery for tropical diseases (O’Neill et al., 2009).

Antipsychotic Agents : Compounds structurally related to benzamides have been evaluated for their potential as antipsychotic agents, demonstrating promising activity in receptor binding and in vivo assays. This research suggests the possibility of developing new therapeutic agents for psychiatric disorders from benzamide derivatives, including potential applications for compounds with similar structures to 4-(tert-butyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide (Norman et al., 1996).

Propriétés

IUPAC Name |

4-tert-butyl-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O3/c1-25(2,3)20-9-6-18(7-10-20)23(28)26-21-11-8-17-12-13-27(16-19(17)15-21)24(29)22-5-4-14-30-22/h4-11,14-15H,12-13,16H2,1-3H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWXCVBPDNFMRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-butyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-phenylacetamide](/img/structure/B2455864.png)

![4-Oxa-1-azabicyclo[3.3.1]nonan-6-one](/img/structure/B2455875.png)

![Tert-butyl N-[(2S,3R)-3-amino-1-hydroxybutan-2-yl]carbamate](/img/structure/B2455879.png)

![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide](/img/structure/B2455881.png)

![3,4-difluoro-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2455883.png)

![N4-(4-chlorophenyl)-1-methyl-N6-(2-morpholinoethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2455884.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2455885.png)